5-Iodouracil
Overview
Description
5-Iodouracil (5-IU) is a halogenated pyrimidine analog that has been extensively studied due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. It is known to be a substrate for various enzymes and can act as a mechanism-based inactivator of enzymes such as dihydropyrimidine dehydrogenase (DHPDHase) . The compound has also been found to integrate into DNA and RNA, allowing for its use in probing nucleic acid structures and interactions with proteins .
Synthesis Analysis
The synthesis of 5-IU and its derivatives has been a subject of interest due to their biological activities. One study reported the alkylation of 5-IU to yield N1-substituted analogs with significant antimicrobial and anticancer properties . Another approach involved the palladium-copper catalyzed coupling of terminal alkynes with protected 5-IU nucleosides, yielding 5-(alkyn-1-yl)uracil nucleosides . Additionally, direct arylation of 5-IU with heteroarenes and benzene has been achieved through photochemical reactions, expanding the range of potential 5-IU-based compounds10.
Molecular Structure Analysis
The molecular and crystal structure of 5-IU has been elucidated through X-ray diffraction methods. In one study, 5-IU was found to form a hydrogen-bonded complex with 9-ethyladenine, showcasing two different hydrogen-bonded configurations, one resembling Hoogsteen base-pairing and the other similar to the Watson-Crick base-pairing . This structural information is crucial for understanding the interactions of 5-IU with other molecules and its integration into nucleic acids.
Chemical Reactions Analysis
5-IU undergoes various chemical reactions that are significant for its biological activity. It has been shown to inactivate DHPDHase through a mechanism-based inactivation process, where a reactive product generated from 5-IU is released from the enzyme . In the context of DNA and RNA, 5-IU can be crosslinked to associated proteins upon irradiation with UV light, which is useful for studying nucleoprotein complexes . Furthermore, the photoinduced C-I bond homolysis of 5-IU has been investigated, revealing a singlet predissociation pathway that leads to the formation of uracil-5-yl radical and iodine atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-IU and its complexes have been characterized using various analytical techniques. Elemental analysis, infrared spectra, electronic spectra, magnetic measurements, and powder X-ray diffraction have been employed to characterize 5-IU complexes with different metal ions . These studies provide insights into the reactivity and stability of 5-IU in different environments, which is essential for its application in cancer therapy and as a photoprobe.
Scientific Research Applications
Photocrosslinking of 5-Iodouracil-Substituted RNA and DNA to Proteins
5-Iodouracil-substituted RNA and DNA have been effectively crosslinked to associated proteins with high specificity. This method avoids photodamage to other chromophores and is significant for identifying contacts in nucleoprotein complexes (Willis et al., 1993).
Photoinduced C-I Bond Homolysis in 5-Iodouracil
5-Iodouracil (5-IU) integrated into DNA acts as a UV-sensitive chromophore. It's crucial for probing DNA structure and DNA-protein interactions, with the state-specific photochemical reaction mechanisms of 5-IU explored through spectroscopic and ab initio calculations (Dai et al., 2017).
Halogen and Hydrogen Bonded Complexes of 5-Iodouracil
The study of 5-iodouracil derivatives revealed significant halogen and hydrogen bonding interactions. These bonds are crucial in controlling the crystal structures of 5-iodouracil and its derivatives (Valkonen et al., 2013).
Antimicrobial and Anticancer Applications
Synthesis of substituted 5-iodouracils showed promising antimicrobial activity against various microorganisms and significant anticancer activity, highlighting their potential as medicinal agents (Prachayasittikul et al., 2009).
Interaction with Human Serum Albumin
The interaction of 5-Iodouracil with human serum albumin (HSA) was investigated, revealing hydrophobic interaction as a major binding force. This study provides insights into the binding characteristics of 5-Iodouracil with HSA (Cui et al., 2008).
Antitumor Activity of 5-Iodouracil Complexes
5-Iodouracil complexes with various metal ions displayed significant antitumor activity against Sarcoma-180 and L 929 tumor cells, suggesting their potential in cancer therapy (Singh et al., 1991).
Quantum Chemical Calculations and Biomolecular Studies
Quantum chemical calculations were conducted to support the vibrational spectra study of 5-Iodouracil, offering valuable insights into its biomolecular properties and potential applications (Palafox et al., 2004).
Safety And Hazards
5-Iodouracil is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers There are several papers that discuss 5-Iodouracil. For example, one paper discusses the mechanistic studies of the 5-Iodouracil chromophore relevant to its use in nucleoprotein photo-crosslinking . Another paper discusses the high yield photocrosslinking of a 5-Iodocytidine (IC) substituted RNA .
properties
IUPAC Name |
5-iodo-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNXJLQDQOIRIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061009 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodouracil | |
CAS RN |
696-07-1 | |
Record name | 5-Iodouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Iodouracil | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696071 | |
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Record name | 5-Iodouracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03554 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 5-Iodouracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57848 | |
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Record name | 2,4(1H,3H)-Pyrimidinedione, 5-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-IODOURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H59BRK500M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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